Methyl 2-amino-4-bromo-5-methoxybenzoate

Catalog No.
S2765389
CAS No.
1256955-36-8
M.F
C9H10BrNO3
M. Wt
260.087
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-bromo-5-methoxybenzoate

CAS Number

1256955-36-8

Product Name

Methyl 2-amino-4-bromo-5-methoxybenzoate

IUPAC Name

methyl 2-amino-4-bromo-5-methoxybenzoate

Molecular Formula

C9H10BrNO3

Molecular Weight

260.087

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3

InChI Key

VLYQTTVQFZRGQX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)Br

Solubility

not available

Methyl 2-amino-4-bromo-5-methoxybenzoate is a chemical compound with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.09 g/mol. It is classified under the category of benzoates and is recognized for its structural features, including a methoxy group and a bromine atom attached to the aromatic ring. The compound has a CAS number of 1256955-36-8 and is often utilized in various chemical syntheses and biological research .

Typical for aromatic compounds:

  • Nucleophilic Substitution: The bromine atom can serve as a leaving group, allowing nucleophiles to attack the aromatic ring.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The amino group can undergo reduction to form amines, while the methoxy group may also be modified under specific conditions.

These reactions highlight its versatility as a building block in organic synthesis .

Several methods exist for synthesizing methyl 2-amino-4-bromo-5-methoxybenzoate:

  • Bromination of Methoxybenzoic Acid: Starting from methyl 2-amino-5-methoxybenzoate, bromination can be achieved using bromine in an appropriate solvent.
  • Amine Substitution: The introduction of the amino group can be performed by reacting an appropriate nitro compound with reducing agents under controlled conditions.
  • Esterification: The final product can be obtained by esterifying 2-amino-4-bromo-5-methoxybenzoic acid with methanol in the presence of an acid catalyst.

These methods allow for the efficient production of the compound with varying yields depending on reaction conditions .

Methyl 2-amino-4-bromo-5-methoxybenzoate finds applications in various fields:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing pharmaceutical agents.
  • Chemical Synthesis: Utilized as a building block for developing more complex organic molecules.
  • Biological Studies: Potentially used in studies investigating the mechanisms of action of related compounds.

Its unique structure may confer specific properties that are valuable in these applications .

Interaction studies involving methyl 2-amino-4-bromo-5-methoxybenzoate primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that compounds with similar structures may interact with enzymes or receptors, influencing biochemical pathways. Further research is required to elucidate these interactions and their implications for drug development or therapeutic applications .

Methyl 2-amino-4-bromo-5-methoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 2-amino-5-bromo-4-methoxybenzoate169044-96-60.93Different position of bromine
2-Amino-4-bromo-5-methoxybenzoic acid1623120-79-50.93Lacks methyl ester functionality
Phenyl 2-amino-5-bromobenzoate1131587-71-70.87Contains phenyl instead of methoxy group
Methyl 2-amino-5-bromobenzoate52727-57-80.88Similar but lacks methoxy substitution
Methyl 4-amino-5-bromo-2-methoxybenzoate111049-68-40.83Different position of amino group

Methyl 2-amino-4-bromo-5-methoxybenzoate is unique due to its specific arrangement of functional groups, which may influence its reactivity and biological activity compared to these similar compounds .

XLogP3

2.3

Dates

Modify: 2023-08-17

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